Home > Products > Screening Compounds P78955 > Valomaciclovir stearate
Valomaciclovir stearate - 195156-77-5

Valomaciclovir stearate

Catalog Number: EVT-285677
CAS Number: 195156-77-5
Molecular Formula: C33H58N6O5
Molecular Weight: 618.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Valomaciclovir stearate is under investigation in clinical trial NCT00831103 (A Phase 2b Trial of EPB-348 for the Treatment of Herpes Zoster).
Source and Classification

Valomaciclovir stearate is derived from the modification of acyclic nucleosides, specifically designed to enhance oral bioavailability and therapeutic effectiveness compared to its parent compounds like acyclovir. It falls under the category of investigational drugs and is being evaluated in clinical settings .

Synthesis Analysis

The synthesis of valomaciclovir stearate involves several key steps that transform precursor compounds into the final product. The process typically includes:

  1. Formation of the Nucleoside Backbone: The initial step involves the creation of the nucleoside structure, which includes a purine base linked to a sugar moiety.
  2. Esterification: The nucleoside undergoes esterification with stearic acid to form valomaciclovir stearate. This reaction typically requires specific conditions such as controlled temperature and pH to optimize yield and purity.
  3. Purification: Post-synthesis, the product is purified using techniques such as chromatography to isolate valomaciclovir stearate from unreacted materials and byproducts .

The synthesis can be influenced by various parameters, including reaction time, solvent choice, and temperature, which are critical for achieving high yields and desired characteristics of the final product.

Molecular Structure Analysis

Valomaciclovir stearate has a complex molecular structure characterized by a long hydrophobic chain derived from stearic acid and a hydrophilic nucleoside component. The molecular formula is C33H58N6O5C_{33}H_{58}N_{6}O_{5}, with a molecular weight of approximately 618.86 g/mol .

Structural Features:

  • Backbone: The structure includes a purine base linked to a sugar (ribose) moiety.
  • Ester Linkage: The connection to stearic acid forms an ester bond, which enhances solubility and absorption characteristics.
  • Functional Groups: The presence of amino and hydroxyl groups contributes to its biological activity.

The stereochemistry of valomaciclovir stearate plays a significant role in its pharmacological properties, influencing how it interacts with biological targets .

Chemical Reactions Analysis

Valomaciclovir stearate undergoes hydrolysis upon administration, converting into valomaciclovir, which then exerts its antiviral effects. Key reactions include:

  1. Ester Hydrolysis: In vivo, valomaciclovir stearate is hydrolyzed by esterases present in the gastrointestinal tract or liver, releasing the active drug and stearic acid.
  2. Metabolic Conversion: Following hydrolysis, valomaciclovir can be further metabolized into its active forms through enzymatic pathways that involve oxidation .

These reactions are essential for the compound's bioavailability and therapeutic efficacy.

Mechanism of Action

Valomaciclovir functions primarily as an antiviral agent through competitive inhibition of viral DNA polymerase. Upon conversion to its active form:

  • It incorporates into viral DNA during replication.
  • This incorporation leads to premature chain termination during DNA synthesis.
  • Additionally, valomaciclovir exhibits properties that inhibit viral replication by interfering with the function of essential viral proteins involved in DNA synthesis .

The mechanism highlights its role in disrupting the life cycle of herpesviruses, thereby reducing viral load and associated symptoms.

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: 618.86 g/mol
  • Solubility: Low water solubility (approximately 0.000371 mg/mL), which can affect bioavailability .
  • LogP: Predicted logP values indicate high lipophilicity (around 5.92), suggesting good membrane permeability.
  • pKa Values: The compound has pKa values indicating basicity around 7.48, which may influence its ionization at physiological pH .

These properties are crucial for understanding how valomaciclovir stearate behaves in biological systems and its potential formulation challenges.

Applications

Valomaciclovir stearate is primarily investigated for its applications in treating viral infections caused by herpesviruses:

  • Antiviral Therapy: It shows promise as an effective treatment for herpes zoster and other herpesvirus-related conditions.
  • Clinical Trials: Currently undergoing evaluation in clinical trials (e.g., NCT00831103) to assess its safety and efficacy compared to existing antiviral agents .
  • Research Potential: Its unique structure may lead to further research into modifications that enhance antiviral activity or reduce side effects.

Properties

CAS Number

195156-77-5

Product Name

Valomaciclovir stearate

IUPAC Name

[(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate

Molecular Formula

C33H58N6O5

Molecular Weight

618.9 g/mol

InChI

InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1

InChI Key

ACBSZTQIFTYFGH-IAPPQJPRSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N

Solubility

Soluble in DMSO

Synonyms

Valomaciclovir stearate; A-174606.0; ABT-606; EPB-348; MIV-606; RP-606; A174606.0; ABT606; EPB348; MIV606; RP606.

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CCOC(=O)[C@H](C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.